molecular formula C17H19N5O B2896426 6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile CAS No. 2379971-34-1

6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B2896426
CAS No.: 2379971-34-1
M. Wt: 309.373
InChI Key: QBXPLLJWQZVKMV-UHFFFAOYSA-N
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Description

6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile is a complex organic compound that features a piperidine ring, a pyridine ring, and a pyrimidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 2-R-5-acetyl-4-methylpyrimidines with dimethyl carbonate to form 3-(2-R-4-methylpyrimidin-5-yl)-3-oxopropionic esters. These esters then react with (piperidin-1-yl)carboxamidine and arylguanidines to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines.

Scientific Research Applications

6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile apart is its unique combination of piperidine, pyridine, and pyrimidine moieties, which may confer distinct pharmacological properties and potential therapeutic benefits.

Properties

IUPAC Name

6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-13-8-20-17(21-9-13)23-12-15-3-2-6-22(11-15)16-5-4-14(7-18)10-19-16/h4-5,8-10,15H,2-3,6,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXPLLJWQZVKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)C3=NC=C(C=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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